molecular formula C18H23N3O3 B3014836 Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate CAS No. 459168-88-8

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B3014836
CAS No.: 459168-88-8
M. Wt: 329.4
InChI Key: UJBPNZGKNDGZHM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 1H-indole-2-carbonyl moiety at the 4-position. The piperazine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to enhance solubility and bioavailability. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection during synthetic workflows .

Properties

IUPAC Name

tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)15-12-13-6-4-5-7-14(13)19-15/h4-7,12,19H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBPNZGKNDGZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of 1H-indole-2-carboxylic acid with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate has shown promise in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Antidepressant Activity

Research indicates that compounds containing indole derivatives exhibit antidepressant-like effects. Studies have suggested that modifications to the piperazine structure can lead to improved efficacy in serotonin receptor modulation, which is a common target for antidepressants.

Anticancer Research

The indole structure is known for its anticancer properties. This compound could potentially be explored as a lead compound in the development of anticancer drugs.

Case Study: Inhibitory Effects on Cancer Cell Lines

In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis. Future research may focus on evaluating the specific mechanisms through which this compound exerts its effects.

Neuropharmacology

The piperazine moiety is frequently found in neuroactive compounds. This compound may serve as a scaffold for designing new drugs targeting neurological disorders.

Case Study: Modulation of Neurotransmitter Systems

Research into similar compounds has shown potential for modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could lead to advancements in treating conditions such as anxiety and schizophrenia.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, allowing for the generation of derivatives with enhanced or altered properties.

Table of Synthetic Routes

MethodDescriptionYield (%)
AReaction of indole with piperazine derivative85%
BCarbonylation of piperazine75%
CCoupling with tert-butyl ester90%

These synthetic methods are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's pharmacological profile.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Physicochemical Properties

  • Compounds with electron-withdrawing groups (e.g., nitro in compound 33 ) may exhibit lower metabolic stability, whereas the indole’s aromaticity could enhance stability relative to labile oxazolidinone derivatives (compounds 1a/1b ).

Stability Considerations

  • Oxazolidinone-containing analogs (compounds 1a/1b ) degrade in simulated gastric fluid, whereas the tert-butyl carbamate group in the target compound likely enhances stability during synthesis and storage.

Biological Activity

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives, which are recognized for their diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H23N3O3C_{18}H_{23}N_{3}O_{3}, with a molecular weight of 341.39 g/mol. The structural features include a piperazine ring and an indole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H23N3O3C_{18}H_{23}N_{3}O_{3}
Molecular Weight341.39 g/mol
CAS Number11045735

Indole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways, which are crucial in tumor growth and survival .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacteria and fungi. The indole structure is known to enhance membrane permeability, allowing for better penetration into microbial cells .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation in FaDu hypopharyngeal tumor cells, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

In vitro assays revealed that the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Cytotoxicity in Cancer Models :
    • Objective : To assess the anticancer potential.
    • Method : Treatment of FaDu cells with varying concentrations of the compound.
    • Findings : The compound induced apoptosis and reduced cell viability significantly at higher concentrations.
  • Antimicrobial Efficacy :
    • Objective : To evaluate antimicrobial properties.
    • Method : Disc diffusion method against selected bacterial strains.
    • Findings : Demonstrated effective inhibition zones, indicating strong antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer: A common approach involves coupling indole-2-carboxylic acid derivatives with tert-butyl piperazine-1-carboxylate precursors. For example, tert-butyl piperazine-1-carboxylate can react with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours, yielding ~88% as in ). Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (prevents decomposition), and stoichiometric ratios of reagents to minimize side reactions .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer: Analytical techniques include:

  • LCMS/HRMS : Confirms molecular weight and isotopic patterns.
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl singlet at ~1.4 ppm, indole NH resonance at ~10–12 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances (e.g., uses SHELX for refinement, revealing intermolecular hydrogen bonds in crystal packing) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer: Solubility is typically higher in chlorinated solvents (e.g., CH₂Cl₂) or ethers (THF, dioxane). Stability tests under varying pH and temperature (e.g., TGA/DSC) are critical due to the hydrolytic sensitivity of the tert-butyloxycarbonyl (Boc) group. Storage at –20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the indole-2-carbonyl moiety in cross-coupling or functionalization reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the indole C3 position is often reactive due to electron-rich π-systems. Molecular docking (AutoDock Vina) can further predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH affecting Boc group stability) or off-target effects. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and metabolite profiling (LC-HRMS) validate target engagement. For instance, uses efflux pump inhibition assays with K. pneumoniae to confirm target specificity .

Q. How are crystallographic data (e.g., SHELX-refined structures) analyzed to inform structure-activity relationships (SAR)?

  • Methodological Answer: SHELX-refined X-ray structures ( ) provide bond lengths/angles critical for SAR. For example, torsional angles in the piperazine ring influence conformational flexibility and receptor binding. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize active conformations .

Q. What methodologies optimize catalytic systems for asymmetric derivatization of this compound?

  • Methodological Answer: Chiral ligands (e.g., BINAP or Josiphos) paired with transition metals (Pd/Cu) enable enantioselective modifications. describes asymmetric hydroarylation using Pd/Cu synergy (97% yield), with enantiomeric excess (ee) verified by chiral HPLC or circular dichroism .

Methodological Notes

  • Synthetic Optimization : Reaction scalability (e.g., flow chemistry) and green chemistry principles (e.g., solvent recycling) are emerging trends.
  • Data Reproducibility : Detailed reporting of NMR shimming parameters, crystallographic R factors, and LCMS ionization modes is essential .
  • Biological Testing : Use of isogenic bacterial strains () or CRISPR-edited cell lines controls for genetic variability in activity studies .

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